molecular formula C21H12O B3057971 7H-Dibenzo(c,g)fluoren-7-one CAS No. 86853-97-6

7H-Dibenzo(c,g)fluoren-7-one

Cat. No. B3057971
CAS RN: 86853-97-6
M. Wt: 280.3 g/mol
InChI Key: HUYGPVIUBANDBQ-UHFFFAOYSA-N
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Description

7H-Dibenzo(c,g)fluoren-7-one is a chemical compound with the molecular formula C21H12O . It has an average mass of 280.319 Da and a monoisotopic mass of 280.088806 Da . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 7H-Dibenzo(c,g)fluoren-7-one consists of 21 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom . The InChI code for this compound is 1S/C21H12O .


Physical And Chemical Properties Analysis

7H-Dibenzo(c,g)fluoren-7-one is a solid at room temperature . It has a molecular weight of 230.27 .

Scientific Research Applications

Synthesis and Structural Analysis

  • 7H-Dibenzo(c,g)fluoren-7-one has been utilized in the synthesis of novel chemical compounds, such as 7-sila-7H-dibenzo[c,g]fluorenes. These compounds were created through cyclization reactions and structural analysis revealed significant steric repulsion and σ−π conjugation, indicating a potential for diverse chemical applications (Hoshi et al., 2000).

Crystal Structure and Molecular Interaction

  • The crystal structure of related compounds, like 13H-dibenzo-[a,g]fluoren-13-one, has been studied to understand molecular distortions due to interactions between atoms, providing insights into the behavior of similar complex molecules (Morris et al., 1998).

Photophysical and Electrochemical Properties

  • Research on fluorene derivatives, including 7H-Dibenzo(c,g)fluoren-7-one, has explored their photophysical and electrochemical properties. These studies are critical for developing materials for electronic applications like polymer light emitting diodes (PLEDs) and other optoelectronic devices (Wang et al., 2006).

Environmental and Toxicological Analysis

  • 7H-Dibenzo(c,g)fluoren-7-one and related compounds have been studied for their environmental impact, particularly in the context of polycyclic aromatic hydrocarbons (PAHs). These studies help assess the risks associated with environmental pollutants (Richter-Brockmann & Achten, 2018).

Metal-Ion Sensing and Imaging Applications

  • Fluorene derivatives, including those related to 7H-Dibenzo(c,g)fluoren-7-one, have been used as probes for metal-ion sensing. Their sensitivity to metal ions like Zn2+ and their two-photon absorption properties make them suitable for applications in fluorescence microscopy and sensing (Belfield et al., 2010).

Safety and Hazards

The safety information available indicates that 7H-Dibenzo(c,g)fluoren-7-one may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing thoroughly after handling, wearing protective gloves/eye protection, and seeking medical advice if skin or eye irritation persists .

properties

IUPAC Name

pentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaen-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12O/c22-21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)21/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYGPVIUBANDBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C3=O)C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60235871
Record name 7H-Dibenzo(c,g)fluoren-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60235871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7H-Dibenzo(c,g)fluoren-7-one

CAS RN

86853-97-6
Record name 7H-Dibenzo[c,g]fluoren-7-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86853-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Dibenzo(c,g)fluoren-7-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086853976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7H-Dibenzo(c,g)fluoren-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60235871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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